molecular formula C19H24N4O B6111625 2-(4-benzyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone

2-(4-benzyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone

Cat. No.: B6111625
M. Wt: 324.4 g/mol
InChI Key: TVYWROWCLGFPFH-UHFFFAOYSA-N
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Description

2-(4-benzyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.19501140 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research has indicated that certain quinazolinone derivatives exhibit significant antitumor activity. For instance, a study by Abdel-Jalil et al. (2005) synthesized a series of new 2-aryl-7-fluoro-6-(4-methyl-l-piperazinyl)-4(3H)-quinazolinones and evaluated their antitumor properties. They found these new quinazolinones to have notable antitumor effects (Abdel-Jalil, Aldoqum, Ayoub, & Voelter, 2005). Similarly, Cao et al. (2005) studied 4(3H)-quinazolinone derivatives with dithiocarbamate side chains and found one specific derivative to exhibit significant inhibitory activity against human myelogenous leukemia K562 cells (Cao, Feng, Jiang, Liu, Ding, & Li, 2005).

Medicinal Chemistry Applications

Quinazolinones, including derivatives similar to the compound , are important in medicinal chemistry due to their various biological activities. Tiwary et al. (2016) highlighted the significance of quinazolinone derivatives in medicinal chemistry, noting their presence in over 200 naturally occurring alkaloids and their versatility as lead molecules in creating new potential medicinal agents. They also pointed out that quinazolinones have shown antibacterial activity against various bacteria (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Receptor Ligand Properties

Intagliata et al. (2017) synthesized a novel set of long-chain arylpiperazines, including quinazolinone derivatives, to study their binding affinity for 5-HT7 and 5-HT1A receptors. They found that certain derivatives displayed high affinity values, indicating potential applications in neuroscience and pharmacology (Intagliata, Modica, Pittalà, Salerno, Siracusa, Cagnotto, Salmona, Kurczab, & Romeo, 2017).

Antibacterial Properties

Badr et al. (1980) synthesized 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and found that some derivatives had considerable efficiency as antibacterial agents (Badr, El-Sherief, & Mahmoud, 1980).

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-18-16-8-4-5-9-17(16)20-19(21-18)23-12-10-22(11-13-23)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYWROWCLGFPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-benzyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
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2-(4-benzyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
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